3-Chloro-2-(1-hydroxyethyl)phenol

説明

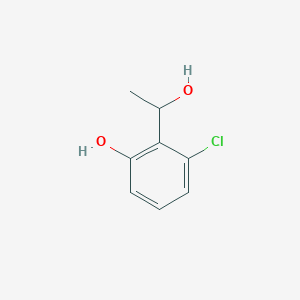

3-Chloro-2-(1-hydroxyethyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 3-position and a hydroxyethyl group (-CH₂CH₂OH) at the 2-position of the benzene ring. The hydroxyethyl substituent may enhance solubility in polar solvents compared to simpler phenolic derivatives .

特性

分子式 |

C8H9ClO2 |

|---|---|

分子量 |

172.61 g/mol |

IUPAC名 |

3-chloro-2-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3 |

InChIキー |

SQIFRWXJZDVABQ-UHFFFAOYSA-N |

正規SMILES |

CC(C1=C(C=CC=C1Cl)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the use of 2-chloro-1-(3-hydroxyphenyl)ethanone as a substrate. This substrate undergoes a catalytic reduction reaction using ketoreductase as a catalyst, along with a hydrogen donor, buffer solution, and coenzyme . This method is advantageous due to its high activity, stereoselectivity, and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic synthesis. This method simplifies the synthesis steps, reduces the amount of reagents used, and provides high optical purity. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

3-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as hydrogenation to form alkanes.

Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Strong nucleophiles like sodium amide (NaNH2) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alkanes or alcohols.

Substitution: Aminophenols or thiophenols.

科学的研究の応用

3-Chloro-2-(1-hydroxyethyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membrane integrity and inhibiting essential enzymes. The hydroxyl group and chloro substituent play crucial roles in its reactivity and binding affinity to target molecules .

類似化合物との比較

Comparison with Structural Analogs

Chloro-Phenols with Hydroxyalkyl Substituents

3-[(1R)-2-Chloro-1-hydroxyethyl]phenol (CAS not provided)

- Structure : Differs in the configuration of the hydroxyethyl group (R-chirality) and the position of the chlorine atom.

- Properties : The chiral center may influence biological interactions, such as receptor binding selectivity. Its molecular formula (C₈H₉ClO₂) and molar mass (~172.6 g/mol) are comparable to the target compound, suggesting similar solubility and melting points .

3-Chloro-2-hydroxymethyl-phenol (CAS 1094627-55-0)

- Structure : Contains a hydroxymethyl (-CH₂OH) group instead of hydroxyethyl.

- Properties: Molecular formula C₇H₇ClO₂, molar mass 158.58 g/mol. However, the hydroxyethyl group in the target compound may improve water solubility due to extended hydrogen bonding .

Table 1: Key Properties of Hydroxyalkyl-Substituted Chloro-Phenols

Chloro-Phenols with Aminoalkyl Substituents

3-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol (CAS 1491467-28-7)

- Structure: Features an amino-methyl group linked to a hydroxypropyl chain.

- This contrasts with the hydroxyethyl group in the target compound, which lacks basicity but offers stronger hydrogen-bonding capacity .

3-[2-(Methylamino)ethyl]phenol hydrochloride (CAS 33543-61-2)

- Structure: Contains a methylaminoethyl (-CH₂CH₂NHCH₃) group.

- Properties: The protonated amino group in the hydrochloride salt increases water solubility. Such derivatives are often explored for adrenergic activity, whereas hydroxyethyl-substituted phenols may exhibit antioxidant or antimicrobial effects .

Table 2: Aminoalkyl vs. Hydroxyalkyl Substituents

Chloro-Phenols with Specialized Functional Groups

(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol

- Structure: Schiff base with an imino (-C=N-) group.

- Properties: Schiff bases are known for metal-chelation capacity and antimicrobial activity. The target compound lacks this functionality but may share halogen-dependent bioactivity .

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol

- Structure : Complex bicyclic amine substituent.

- Properties : The bulky substituent may limit solubility but enhance lipid membrane penetration, a trait absent in the simpler hydroxyethyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。